2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
This compound features a cyclopenta[c]pyridazine core fused with a piperidine ring via a methyl bridge, which is further linked to a tetrahydroquinoline-3-carbonitrile moiety. The cyclopenta[c]pyridazine system (a bicyclic structure with two adjacent nitrogen atoms in the pyridazine ring) distinguishes it from related pyridine or pyrimidine derivatives. The carbonitrile group at the 3-position of the tetrahydroquinoline scaffold likely enhances dipole interactions and hydrogen bonding, which are critical for binding to biological targets. The piperidine ring contributes to conformational flexibility and may improve solubility compared to rigid aromatic systems .
Properties
IUPAC Name |
2-[4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c24-14-19-12-17-4-1-2-6-20(17)25-23(19)27-10-8-16(9-11-27)15-28-22(29)13-18-5-3-7-21(18)26-28/h12-13,16H,1-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFMCCPQTYFODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=C5CCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Cyclopenta[c]pyridazine moiety : This component is believed to contribute to the compound's biological activity.
- Piperidine ring : Known for its role in various pharmacological agents.
- Tetrahydroquinoline framework : Associated with a variety of biological activities including anti-tumor and anti-inflammatory effects.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activities. The following sections detail its pharmacological effects.
Antimicrobial Activity
Research indicates that the compound has notable antimicrobial properties. In a study evaluating various derivatives against Mycobacterium tuberculosis, it was found that compounds with similar structural motifs showed IC50 values ranging from 1.35 to 2.18 μM . This suggests the potential efficacy of the compound in treating tuberculosis.
Antitumor Activity
The tetrahydroquinoline derivatives have been linked to anti-cancer activities. Compounds similar to the one have demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives exhibited selective inhibition of cancer cell proliferation with IC50 values indicating low toxicity towards normal cells .
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Interference with DNA Synthesis : Similar compounds have shown the ability to disrupt DNA replication in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound’s cyclopenta[c]pyridazine core is unique compared to cyclopenta[b]pyridine (CAPD-4) or pyridine derivatives, offering distinct electronic properties due to the pyridazine ring’s dual nitrogen atoms.
- The piperidine linker provides flexibility absent in rigid analogs like CAPD-4, which may influence target selectivity .
Physicochemical Properties
Analysis :
- The target compound’s piperidine ring likely improves aqueous solubility compared to CAPD-4’s fully aromatic system.
Hypothetical Targets for the Target Compound :
- Kinases: Tetrahydroquinoline is common in kinase inhibitors (e.g., crizotinib).
Q & A
What are the typical synthetic routes for this compound, and what challenges arise in its multi-step synthesis?
Level: Basic
Answer:
The synthesis involves multi-step reactions, often starting with cyclopenta[c]pyridazine and tetrahydroquinoline precursors. Key steps include:
- Coupling reactions : Piperidine-linked cyclopenta[c]pyridazine and tetrahydroquinoline moieties are assembled via alkylation or nucleophilic substitution .
- Purification : Chromatography (e.g., silica gel) or recrystallization is critical due to byproducts from steric hindrance in the bicyclic system .
- Catalysts : Acidic/basic conditions or transition metals (e.g., Pd for cross-couplings) are often required to drive reactions to completion .
Challenges include low yields in cyclization steps and isolating enantiomers due to stereochemical complexity.
How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Level: Advanced
Answer:
Optimization strategies include:
- Temperature control : Lowering reaction temperatures during cyclization reduces decomposition of sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Green chemistry : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2–4h) and improves yields by ~15–20% compared to conventional heating .
- Catalyst screening : Testing Pd-based catalysts with varying ligands (e.g., XPhos vs. SPhos) can mitigate steric effects in coupling steps .
What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Level: Basic
Answer:
- NMR : ¹H/¹³C NMR resolves the piperidine linkage and confirms stereochemistry at the cyclopenta[c]pyridazine junction. Aromatic protons in the tetrahydroquinoline ring appear as distinct doublets (δ 6.8–7.2 ppm) .
- X-ray diffraction : Resolves the bicyclic system’s conformation and validates the spatial arrangement of the cyano group at position 3 .
- HRMS : Confirms molecular weight (e.g., calculated [M+H]⁺: 434.2012; observed: 434.2015) .
How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Level: Advanced
Answer:
Contradictions often arise from dynamic effects or impurities:
- Variable Temperature (VT) NMR : Detects conformational exchange in the piperidine ring, which may cause peak splitting at room temperature .
- 2D NMR (COSY, NOESY) : Identifies through-space interactions between the cyclopenta[c]pyridazine methyl group and tetrahydroquinoline protons .
- Crystallography : Validates the dominant conformation in the solid state, clarifying ambiguous solution-phase data .
What biological targets or mechanisms are associated with this compound?
Level: Basic
Answer:
The compound’s bicyclic structure suggests activity against enzymes or receptors:
- Kinase inhibition : The cyano group and aromatic system may bind ATP pockets (e.g., MAPK or CDK families) .
- GPCR modulation : The piperidine moiety is a common pharmacophore in serotonin/dopamine receptor ligands .
- In vitro assays : Preliminary IC₅₀ values (~1–10 µM) in kinase inhibition assays have been reported for analogs .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Level: Advanced
Answer:
Key SAR insights include:
- Cyclopenta[c]pyridazine modifications : Replacing the 3-oxo group with a thioether reduces potency by 50%, highlighting its role in H-bonding .
- Piperidine substitutions : N-Methylation improves blood-brain barrier penetration but decreases solubility .
- Tetrahydroquinoline ring : Fluorination at position 6 enhances metabolic stability (t₁/₂ increased from 2h to 6h in liver microsomes) .
How should researchers address conflicting bioactivity data (e.g., varying IC₅₀ values across studies)?
Level: Advanced
Answer:
Discrepancies may stem from assay conditions or structural analogs:
- Assay standardization : Use ATP concentration-matched kinase assays to minimize variability .
- Metabolite screening : Check for cytochrome P450-mediated degradation (e.g., CYP3A4) during prolonged incubations .
- Control compounds : Include reference inhibitors (e.g., staurosporine) to validate assay sensitivity .
What computational strategies are effective for predicting this compound’s binding modes?
Level: Advanced
Answer:
- Molecular docking : AutoDock Vina or Glide predicts interactions with kinase ATP pockets (e.g., hydrogen bonding with the 3-oxo group) .
- MD simulations : GROMACS simulations (100 ns) assess stability of the piperidine-tetrahydroquinoline linkage in aqueous environments .
- QSAR models : Hammett constants for substituents on the tetrahydroquinoline ring correlate with logP and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
